tert-butyl N-(4-oxopentyl)carbamate
Overview
Description
tert-butyl N-(4-oxopentyl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-oxopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final carbamate product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4-oxopentyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-butyl N-(4-oxopentyl)carbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl N-(4-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine. This mechanism is crucial for its role in enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (5-oxopentyl)carbamate
- N-Boc-hydroxylamine
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-butyl N-(4-oxopentyl)carbamate is unique due to its specific structure, which includes a tert-butyl group and a 4-oxopentyl chain. This structure imparts distinct chemical properties and reactivity compared to other carbamate derivatives. For example, tert-Butyl (5-oxopentyl)carbamate has a similar structure but with a different position of the oxo group, leading to variations in reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-(4-oxopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVDPOAWGNEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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